Saframycin C

Description

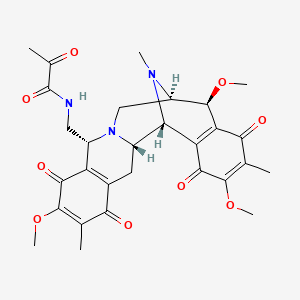

Structure

2D Structure

3D Structure

Properties

CAS No. |

66082-29-9 |

|---|---|

Molecular Formula |

C29H33N3O9 |

Molecular Weight |

567.6 g/mol |

IUPAC Name |

2-oxo-N-[[(1R,2S,10R,13R,14S)-7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C29H33N3O9/c1-11-22(34)14-8-15-21-19-20(23(35)12(2)27(40-6)25(19)37)28(41-7)17(31(21)4)10-32(15)16(9-30-29(38)13(3)33)18(14)24(36)26(11)39-5/h15-17,21,28H,8-10H2,1-7H3,(H,30,38)/t15-,16-,17+,21-,28+/m0/s1 |

InChI Key |

JIJFDUYXCLTCFT-FZLBTGRLSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C([C@@H]([C@H](N4C)CN3[C@H]2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)CN3C2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saframycin C; |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Structure of Saframycin C: A Technical Guide

This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Saframycin C, a potent tetrahydroisoquinoline antitumor antibiotic. Intended for researchers, scientists, and professionals in drug development, this document details the key experiments, presents quantitative data in a structured format, and illustrates the logical workflow of the structural determination process.

Introduction to this compound

This compound is a member of the saframycin family of antibiotics, which are microbial natural products isolated from Streptomyces lavendulae.[1][2] These compounds are characterized by a dense, pentacyclic core structure containing two heterocyclic quinone moieties.[3] this compound, along with its analogues, has garnered significant interest due to its pronounced antitumor and antibacterial activities. The biological activity of saframycins is attributed to their ability to bind to DNA, forming a covalent adduct that inhibits DNA and RNA synthesis. The elucidation of their complex chemical structures was a critical step in understanding their mechanism of action and exploring their potential as therapeutic agents. The structure of this compound was definitively determined by X-ray crystallography.[4]

Core Experimental Approaches for Structure Elucidation

The determination of this compound's intricate molecular architecture relied on a combination of powerful analytical techniques. The overall strategy involved:

-

Determination of Molecular Formula: High-resolution mass spectrometry was employed to ascertain the elemental composition and molecular weight.

-

Identification of Functional Groups and Connectivity: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, were used to identify key functional groups and to piece together the carbon-hydrogen framework.

-

Definitive Stereochemical Assignment: Single-crystal X-ray crystallography provided the unambiguous three-dimensional arrangement of atoms in the molecule.

The logical workflow for the elucidation of this compound's structure is depicted below.

Caption: Logical workflow for the structure elucidation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the analysis of this compound.

| Parameter | Data | Reference |

| Molecular Formula | C₂₉H₃₃N₃O₉ | [5] |

| Monoisotopic Mass | 567.2217 Da | [5] |

| Mass Spectrometry (m/z) | [M+H]⁺: 568.22898, [M+Na]⁺: 590.21092 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols for the analysis of complex natural products.

4.1 High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass and elemental composition of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: A dilute solution of purified this compound was prepared in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Data Acquisition: The sample was introduced into the mass spectrometer, and data was acquired in positive ion mode. The instrument was calibrated using a known standard to ensure high mass accuracy.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the pseudomolecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺). The accurate mass of these ions was used to calculate the elemental composition using software that considers isotopic abundances.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of purified this compound were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

A standard one-dimensional proton NMR spectrum was acquired.

-

Parameters such as the number of scans, relaxation delay, and spectral width were optimized to obtain a high-quality spectrum.

-

The chemical shifts, integration, and coupling patterns of the signals were analyzed to determine the number and types of protons and their neighboring environments.

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional carbon NMR spectrum, often with proton decoupling, was acquired.

-

This provided information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

-

2D NMR Spectroscopy (COSY, HMBC, HSQC):

-

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Revealed correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different molecular fragments.

-

4.3 Single-Crystal X-ray Crystallography

-

Objective: To obtain the definitive three-dimensional structure of this compound, including its absolute stereochemistry.

-

Crystal Growth: High-quality single crystals of this compound were grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.

-

Data Collection:

-

A suitable crystal was mounted on a goniometer.

-

The crystal was placed in a stream of X-rays from an X-ray diffractometer.

-

As the crystal was rotated, a series of diffraction patterns were collected on a detector.[6]

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the crystal lattice were determined from the diffraction data using computational methods.

-

The initial structural model was refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule. This model provides precise bond lengths, bond angles, and stereochemical information.[6]

-

The Structure of this compound

The culmination of these experimental efforts led to the elucidation of the chemical structure of this compound. The core pentacyclic structure, common to the saframycin family, is a key feature. A diagram of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Conclusion

The elucidation of the chemical structure of this compound was a significant achievement in natural product chemistry. It required the systematic application of advanced spectroscopic and crystallographic techniques. The detailed structural information has been invaluable for understanding the compound's mode of action, guiding synthetic efforts, and enabling the development of new anticancer agents based on the saframycin scaffold.

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C29H33N3O9) [pubchemlite.lcsb.uni.lu]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The saframycins are a family of potent tetrahydroisoquinoline alkaloids renowned for their significant antitumor properties. This technical guide provides an in-depth exploration of the intricate biosynthetic pathways of Saframycin C and its structurally related congeners, including Saframycin A, Safracin B, and Saframycin Mx1. The core of these molecules is assembled by a sophisticated non-ribosomal peptide synthetase (NRPS) system, which utilizes unique enzymatic logic, including iterative Pictet-Spengler reactions, to construct a complex pentacyclic scaffold. This document details the genetic basis, enzymatic machinery, key chemical transformations from precursor synthesis to the final tailoring steps, and quantitative production data. Furthermore, it outlines key experimental methodologies and presents workflow diagrams to facilitate further research and bioengineering efforts aimed at generating novel, therapeutically valuable analogs.

The Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) System

The biosynthesis of the saframycin family of natural products is orchestrated by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][2][3][4][5][6] These enzymatic assembly lines are encoded by dedicated biosynthetic gene clusters (BGCs). The BGCs for several saframycin-type molecules have been identified and characterized, including the sfm cluster from Streptomyces lavendulae (produces Saframycins A, C, and others), the sac cluster from Pseudomonas fluorescens (produces Safracin B), and the saf cluster from Myxococcus xanthus (produces Saframycin Mx1).[1][2][3]

These clusters share a conserved set of core genes encoding the NRPS machinery, precursor biosynthesis enzymes, and tailoring enzymes. The central NRPS system is typically composed of three large proteins (e.g., SfmA, SfmB, and SfmC in the saframycin A pathway) that contain a series of functional domains responsible for the stepwise assembly of a tetrapeptide intermediate.[1]

Key NRPS Domain Functions:

-

Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.

-

Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid and growing peptide chain via a 4'-phosphopantetheine arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream donor and the downstream acceptor substrates.

-

Reduction (R) Domain: Located at the C-terminus of the final module, this domain is responsible for the reductive release of the completed peptide chain from the NRPS.[1][7]

The modular organization of the saframycin NRPS system follows a unique, semi-iterative logic rather than a simple colinear rule.[1] The final module, in particular, acts iteratively to catalyze the key cyclization reactions that form the core scaffold.[1][7]

Table 1: Core Biosynthetic Genes in the Saframycin A (sfm) Cluster

| Gene | Proposed Function | Homolog in sac Cluster |

| sfmA | NRPS (Module 0: Acyl Ligase, PCP) | sacA |

| sfmB | NRPS (Module 1: C, A, PCP) for L-Alanine incorporation | sacB |

| sfmC | NRPS (Modules 2 & 3: C, A, PCP, C, A, PCP, R) for Glycine and 3h5mOmTyr incorporation, cyclization, and release | sacC |

| sfmD | L-tyrosine hydroxylase | sacD |

| sfmM2 | C-methyltransferase | sacF |

| sfmM3 | O-methyltransferase | sacG |

| sfmF | MbtH-like protein | sacE |

Biosynthesis of Key Precursors

The saframycin scaffold is derived from three primary precursors: one molecule of L-alanine, one molecule of glycine, and two molecules of a non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[1][8][9] While L-alanine and glycine are drawn from primary metabolism, 3h5mOmTyr is synthesized from L-tyrosine through a dedicated three-step enzymatic pathway encoded within the BGC.[9]

-

Hydroxylation: The enzyme SfmD (or its homolog SacD) catalyzes the hydroxylation of the aromatic ring of L-tyrosine.[9]

-

C-methylation: SfmM2 (SacF) acts as a C-methyltransferase, adding a methyl group to the aromatic ring.[9]

-

O-methylation: SfmM3 (SacG) completes the synthesis by catalyzing the O-methylation of the newly installed hydroxyl group.[9]

Interestingly, in vitro studies on SafC from the saframycin Mx1 pathway, a catechol-O-methyltransferase, suggest that O-methylation of L-DOPA may be the first committed step in that specific pathway, indicating potential variations in the timing of precursor modification among different producer organisms.[10]

Assembly of the Pentacyclic Core Scaffold

The construction of the complex pentacyclic core of the saframycins is the most remarkable feature of the biosynthetic pathway. This process is catalyzed entirely by the SfmC protein (and its homologs), which transforms a dipeptidyl substrate into the complex scaffold through a seven-step sequence.[7][11] The mechanism involves the reductive release of peptidyl thioesters followed by iterative C-domain-mediated Pictet-Spengler reactions.[7][12]

The proposed sequence of events on SfmC is as follows:

-

The NRPS-bound dipeptide (L-Ala-Gly) is condensed with the first molecule of 3h5mOmTyr.

-

The resulting tripeptide is reductively released from the PCP domain by the R domain, forming a tripeptidyl aldehyde.

-

The C3 domain catalyzes the first intramolecular Pictet-Spengler reaction, forming the first tetrahydroisoquinoline ring system.

-

This cyclized intermediate is reloaded onto the A3/PCP3 domains.

-

A second molecule of 3h5mOmTyr is activated and condensed with the intermediate.

-

The R domain again catalyzes a reductive release to form another aldehyde intermediate.

-

The C3 domain performs a second, iterative Pictet-Spengler reaction, completing the pentacyclic core scaffold.[7][11][12]

This dual Pictet-Spengler mechanism, catalyzed by a single NRPS module, represents a novel enzymatic strategy for the construction of complex molecular architecture.[7]

Tailoring Modifications and Biosynthesis of this compound

Following the formation of the core scaffold, which is structurally similar to Safracin B, a series of tailoring enzymes modify the molecule to produce the diverse members of the saframycin family.[1][13][14] Safracin B is considered a key intermediate for the biosynthesis of more complex saframycins like Saframycin A.[1] The sfm gene cluster in S. lavendulae contains all the genes necessary for Safracin B synthesis, plus additional genes for subsequent modifications.[1]

The pathway leading to this compound is intrinsically linked to that of Saframycin A. Key late-stage intermediates include Saframycin Y3 and Saframycin S.[8][15][16]

-

Formation of Saframycin Y3: This intermediate is formed from the core scaffold through a series of modifications.

-

Conversion to Saframycin A: Saframycin Y3 undergoes an enzymatic deamination reaction to form an intermediate which, upon treatment with cyanide (often added to the culture broth or during extraction), is converted to Saframycin A.[8][15] Saframycin A contains a characteristic α-amino nitrile moiety at the C-21 position.[1]

-

Formation of this compound: this compound is another major product from S. lavendulae. It differs from Saframycin A primarily by the presence of a ketone group at C-21 instead of the α-amino nitrile. This suggests that a common intermediate, likely the iminium species formed after the departure of the nitrile group from Saframycin A, is hydrolyzed to yield this compound. Alternatively, the precursor to Saframycin A (Saframycin S) could be directly converted to this compound.

Quantitative Analysis of Saframycin Biosynthesis

Quantitative data on saframycin biosynthesis provides crucial insights for optimizing production and for detailed biochemical studies. While comprehensive kinetic data for all enzymes is not available, studies have reported on production yields and the kinetics of specific enzymes.

Table 2: Quantitative Data on Saframycin & Safracin Production

| Parameter | Organism/System | Value / Observation | Reference |

| Enzyme Kinetics | |||

| SafC (O-methyltransferase) kcat/Km for L-DOPA | Myxococcus xanthus (recombinant) | 5.5 x 10³ M⁻¹ s⁻¹ | [10] |

| SafC (O-methyltransferase) kcat/Km for L-5'-methyldopa | Myxococcus xanthus (recombinant) | ~2.8 x 10⁻⁵ M⁻¹ s⁻¹ | [10] |

| Production Yields | |||

| Safracin Production | Pseudomonas poae PMA22 | Overexpression of mexEF-oprN transport system resulted in a fourfold higher production level. | [17] |

| Saframycin A Production | Streptomyces lavendulae | Combined pH control and addition of NaCN to the culture resulted in an ~1000-fold increase in production. | [16] |

Key Experimental Protocols and Methodologies

The elucidation of the saframycin biosynthetic pathway has relied on a combination of genetic, biochemical, and chemical biology techniques. The following section outlines the general protocols for key experiments.

Gene Cluster Identification and Cloning

The biosynthetic gene clusters were initially identified and cloned using techniques such as creating cosmid libraries from the producer strain's genomic DNA. These libraries were then screened using probes derived from conserved NRPS sequences or by complementing mutant strains that could no longer produce the antibiotic.[2][18] Tn5 transposon mutagenesis was also used to tag, inactivate, and subsequently clone the relevant genes.[2]

Heterologous Expression

To confirm the function of a cloned BGC and to facilitate production and engineering, the entire cluster is often expressed in a heterologous host.[19][20] General Protocol:

-

Vector Construction: The complete BGC, spanning up to 62 kb for the sfm cluster, is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid with an integrating element (e.g., φC31).[1][21]

-

Host Selection: A genetically tractable and high-producing host is chosen. Common hosts include Streptomyces coelicolor, E. coli, and Pseudomonas putida.[9][19][22]

-

Transformation: The expression vector is introduced into the host strain via conjugation or protoplast transformation.

-

Cultivation & Analysis: The recombinant host is cultivated under appropriate conditions. The culture broth and cell extracts are then analyzed for the production of the target natural product using techniques like HPLC and Mass Spectrometry.[1]

In Vitro Enzyme Characterization

The precise function of individual enzymes is determined through in vitro assays using purified recombinant proteins.[1][7] General Protocol:

-

Cloning and Overexpression: The gene of interest (e.g., sfmC or sfmD) is cloned into an E. coli expression vector. The protein is overexpressed, often as a His-tagged fusion for easy purification.

-

Protein Purification: The protein is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) and any necessary co-factors (e.g., ATP, NADPH, S-adenosylmethionine).

-

Product Detection: The reaction mixture is analyzed by HPLC, LC-MS, or other analytical methods to detect the formation of the expected product and to determine kinetic parameters (Km, kcat).[7][11]

Precursor Feeding Studies

Isotopically labeled compounds are fed to the producing organism to trace their incorporation into the final natural product, confirming the identity of the biosynthetic precursors.[8] General Protocol:

-

Precursor Synthesis: An amino acid precursor (e.g., glycine) is synthesized with a stable isotope label (e.g., ¹³C or ¹⁵N).

-

Supplementation: The labeled precursor is added to the culture medium of the producing strain (S. lavendulae).

-

Isolation and Analysis: After fermentation, the saframycin product is purified.

-

Structure Elucidation: The purified product is analyzed by Mass Spectrometry and NMR to determine the location and extent of isotope incorporation, thereby confirming its role as a precursor.[15]

Conclusion and Future Outlook

The biosynthetic pathway of this compound and its relatives is a testament to the chemical ingenuity of microbial metabolism. The discovery of a semi-iterative NRPS system that employs a remarkable dual Pictet-Spengler reaction mechanism has expanded our understanding of how complex molecular scaffolds are assembled in nature. The elucidation of these pathways, from precursor formation to the final tailoring steps, provides a detailed roadmap for future research.

This knowledge is not merely academic; it forms the basis for powerful synthetic biology and combinatorial biosynthesis approaches.[1] By rationally engineering these pathways—swapping NRPS domains, altering precursor-supplying enzymes, or introducing novel tailoring enzymes—it is feasible to generate libraries of new saframycin analogs.[1] Such efforts could lead to the development of novel antitumor agents with improved efficacy, better selectivity, and reduced toxicity, addressing the urgent need for new cancer therapeutics. The chemo-enzymatic synthesis of saframycins, which combines synthetic substrates with purified biosynthetic enzymes like SfmC, further highlights the potential for rapidly accessing these complex molecules and their derivatives.[23]

References

- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic saframycin Mx1 encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]

- 5. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tailoring enzymes that modify nonribosomal peptides during and after chain elongation on NRPS assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reconstruction of the saframycin core scaffold defines dual Pictet-Spengler mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tailoring enzyme strategies and functional groups in biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organization of the biosynthetic gene cluster for the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Heterologous Expression of the Formicamycin Biosynthetic Gene Cluster Unveils Glycosylated Fasamycin Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heterologous expression of the biosynthetic gene clusters of coumermycin A(1), clorobiocin and caprazamycins in genetically modified Streptomyces coelicolor strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Saframycin C: A Technical Guide to its Function as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Saframycin C, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline class. While its analog, Saframycin A, is more extensively studied, this document consolidates the available technical information on this compound, focusing on its core mechanism as a DNA alkylating agent. The guide details its mechanism of action, comparative biological activity, relevant experimental protocols, and the logical downstream signaling pathways affected by its interaction with DNA.

Core Mechanism of Action: DNA Alkylation and Oxidative Damage

This compound, like other members of the saframycin family, exerts its cytotoxic effects through a dual mechanism involving direct covalent modification of DNA and the generation of reactive oxygen species (ROS). The process is initiated by intracellular reductive activation.

Reductive Activation: The quinone moieties within the this compound structure must be reduced to hydroquinones. This bio-reduction is a prerequisite for the subsequent formation of a reactive electrophilic iminium ion from the α-carbinolamine (or α-cyanoamine in related analogs) at position C21.[1][2]

Covalent DNA Binding: The generated iminium ion is a potent electrophile that targets the nucleophilic N2 position of guanine residues located in the minor groove of the DNA double helix.[1][3] This results in the formation of a stable, covalent aminal linkage between the antibiotic and the DNA.[3] Studies on the saframycin family show a preference for GC-rich sequences, particularly 5'-GGPy (where Py is a pyrimidine) sequences.[4]

Reactive Oxygen Species (ROS) Generation and DNA Scission: Following the initial binding and reductive activation, the hydroquinone form of this compound can participate in redox cycling. This process generates superoxide radicals (O₂⁻), which can lead to the formation of hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[3] These ROS can induce single-strand breaks (nicks) in the phosphodiester backbone of the DNA, further contributing to the molecule's cytotoxicity.[3]

Quantitative Data: Biological Activity

Quantitative data specifically for this compound is limited in the literature, as research has predominantly focused on the more potent Saframycin A. However, comparative studies provide a clear indication of its relative cytotoxicity. Saframycin A is reported to be 50 to 100 times more active than this compound.[5]

| Compound | Cell Line | Assay Type | Endpoint | Effective Concentration (µg/mL) |

| This compound | L1210 (Mouse Leukemia) | Cell Growth | Complete Inhibition | 1.0[5] |

| Saframycin A | L1210 (Mouse Leukemia) | Cell Growth | Complete Inhibition | 0.02[5] |

Table 1: Comparative in vitro activity of this compound and Saframycin A against the L1210 cell line.

Downstream Cellular Consequences: Apoptosis Signaling

The formation of bulky DNA adducts and strand breaks by this compound is a catastrophic event for the cell, typically triggering programmed cell death, or apoptosis. While the specific pathways activated by this compound have not been detailed, the damage profile strongly suggests the activation of the intrinsic (mitochondrial) apoptosis pathway, a common response to genotoxic stress.

This pathway involves the activation of sensor proteins that detect DNA damage, leading to the permeabilization of the outer mitochondrial membrane. This allows for the release of cytochrome c into the cytosol, which then binds to Apaf-1, forming the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the activity of DNA alkylating agents like this compound.

DNA Alkylation and Binding Assay (DNase I Footprinting)

This method identifies the specific DNA sequences where this compound binds by protecting them from enzymatic cleavage.

Methodology:

-

Probe Preparation: A DNA fragment of interest (e.g., a restriction fragment of pBR322 DNA) is labeled at one 5' end with ³²P.[4]

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable buffer (e.g., pH 7.4).

-

Reductive Activation: A reducing agent, such as dithiothreitol (DTT) at a final concentration of ~9.5 mM, is added to the mixture to activate this compound for covalent binding.[4] The reaction is incubated at 37°C.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The amount of DNase I should be titrated beforehand to ensure, on average, only one cut per DNA molecule.

-

Reaction Termination: The digestion is stopped by adding a solution containing EDTA and a denaturant.

-

Analysis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualization: The gel is dried and exposed to X-ray film (autoradiography). The binding site of this compound appears as a "footprint," a gap in the ladder of DNA fragments compared to a control lane without the drug, as the bound drug protects the DNA from DNase I cleavage.

DNA Single-Strand Scission Assay

This assay visualizes the ability of this compound to induce single-strand breaks in plasmid DNA.

Methodology:

-

Substrate: Supercoiled circular plasmid DNA (e.g., PM2 or pBR322) is used as the substrate. This form (Form I) is topologically constrained.

-

Reaction Mixture: The plasmid DNA is incubated with this compound in a buffer at a controlled pH.

-

Activation: The reaction is initiated by adding a reducing agent like sodium borohydride or an enzymatic system such as NADPH.[3] The reaction must be carried out in the presence of molecular oxygen.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis.

-

Form I (Supercoiled): Uncut, intact plasmid DNA migrates fastest.

-

Form II (Nicked/Relaxed Circular): Plasmids with a single-strand break are relaxed and migrate slower than Form I.

-

Form III (Linear): Plasmids with a double-strand break migrate the slowest.

-

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. An increase in the amount of Form II DNA indicates single-strand scission activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after exposure to this compound.

Methodology:

-

Cell Plating: Cancer cells (e.g., L1210) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle only.

-

Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

-

Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Intracellular ROS Detection Assay

This assay uses a fluorescent probe to measure the generation of ROS in cells treated with this compound.

Methodology:

-

Cell Culture: Cells are cultured in a suitable format (e.g., 96-well plate or culture dish).

-

Probe Loading: Cells are incubated with a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF.

-

Treatment: The probe-loaded cells are then treated with this compound.

-

ROS Reaction: Intracellular ROS, if present, oxidize the H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: The increase in fluorescence is measured over time using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (Excitation ~488 nm, Emission ~525 nm).

-

Analysis: The fluorescence intensity is directly proportional to the amount of ROS generated within the cells. Positive controls (e.g., H₂O₂) and negative controls (untreated cells) should be included.

Conclusion and Future Directions

This compound is a DNA alkylating agent that operates through a well-defined mechanism of reductive activation, covalent modification of guanine residues, and induction of oxidative stress. While its in vitro potency is considerably lower than that of Saframycin A, its mode of action makes it a valuable tool for studying DNA damage and repair and serves as a structural scaffold for the development of novel anticancer agents.

Future research efforts should focus on generating a more comprehensive quantitative profile of this compound, including IC₅₀ values against a broader panel of human cancer cell lines and the determination of its DNA binding affinity. Furthermore, detailed investigation into the specific downstream signaling pathways, including the identification of activated caspases and key cell cycle regulators, would provide a more complete understanding of its cellular effects and potential therapeutic applications. The development of more potent and selective analogs based on the this compound scaffold remains a promising avenue for drug discovery.

References

- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Quinone Moiety in the Antitumor Activity of Saframycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Saframycin C is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline class of natural products. Its complex molecular architecture, featuring two heterocyclic quinone rings, is central to its biological activity. The quinone moiety is not a passive structural element but an active participant in a cascade of biochemical events that culminate in cancer cell death. This guide provides an in-depth exploration of the quinone's role, detailing its involvement in reductive activation, DNA modification, and the generation of cytotoxic oxidative stress.

The Dual Mechanism of Action Driven by the Quinone Moiety

The cytotoxicity of this compound is primarily attributed to its interaction with DNA. However, this interaction is not direct. The quinone moiety must first be "activated" through a bioreductive process. Once activated, it mediates cellular damage through two principal pathways: covalent DNA alkylation and the generation of reactive oxygen species (ROS) via redox cycling.

The quinone rings of this compound are electron-deficient and must be reduced to their hydroquinone form to become fully active.[1] This reduction is a critical initiating step, typically carried out in situ by cellular reducing agents like NADPH or dithiothreitol (DTT).[2] The conversion from a quinone to a hydroquinone dramatically alters the electronic properties of the molecule, facilitating the subsequent steps of its mechanism.

The reduction process is essential for the formation of a highly reactive electrophilic iminium ion intermediate.[3] This intermediate is the ultimate DNA alkylating species. Without the initial reduction of the quinone, this compound shows significantly diminished reactivity towards DNA.[4]

Beyond facilitating covalent DNA binding, the quinone moiety can engage in redox cycling, a process that generates significant oxidative stress.[1][5][6] During this cycle, the semiquinone radical, an intermediate of the reduction process, can react with molecular oxygen (O₂) to regenerate the parent quinone.[2] This reaction simultaneously produces a superoxide anion radical (O₂⁻).[2]

The resulting superoxide can be converted to hydrogen peroxide (H₂O₂) and subsequently to the highly reactive hydroxyl radical (•OH).[2] These reactive oxygen species are potent damaging agents that can induce single-strand breaks in DNA, contributing further to the cytotoxicity of this compound.[1][2] This process is oxygen-dependent and represents a distinct, yet complementary, mechanism of action to covalent DNA alkylation.[2]

References

- 1. The mechanism of action of quinone antibiotics [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical mechanism of oxidative damage by redox-cycling drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Saframycin C and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin C, a member of the tetrahydroisoquinoline family of antibiotics, represents a fascinating and complex scaffold for the development of potent antitumor agents. Its intricate molecular architecture and mechanism of action, primarily involving DNA interaction, have spurred considerable research into its structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of this compound and its analogs, offering a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapeutics. By dissecting the roles of key functional groups and structural modifications, we aim to illuminate the path toward designing more potent and selective Saframycin-based drugs.

Core Structure-Activity Relationships

The antitumor activity of this compound and its analogs is intrinsically linked to their unique pentacyclic core structure. The key determinants of their cytotoxicity have been elucidated through the synthesis and biological evaluation of numerous derivatives.

The Crucial Role of the α-Cyanoamine/α-Carbinolamine Moiety

A recurring and critical theme in the SAR of saframycins is the absolute requirement of an α-cyanoamine or α-carbinolamine group at the C-21 position for potent cytotoxic activity. Saframycins lacking this functional group exhibit significantly diminished antitumor effects[1]. This moiety is believed to be essential for the molecule's ability to alkylate DNA, a primary mechanism of its cytotoxicity. The α-cyanoamine can be hydrolyzed to an iminium ion, a reactive electrophile that readily attacks nucleophilic sites on DNA, particularly the guanine bases.

Impact of Substituents at C-14 and C-25

Modifications at the C-14 position on the core skeleton and the C-25 position on the side chain have been shown to have a profound impact on biological activity. The introduction of bulky substituents at either of these positions generally leads to a decrease in cytotoxic activity[1]. This suggests that steric hindrance in these regions may interfere with the optimal binding of the molecule to its DNA target or with the enzymatic processes involved in its activation.

Side Chain Modifications: Avenues for Potency Enhancement

While bulky additions can be detrimental, strategic modifications to the side chain have yielded analogs with marked antitumor activity. Through directed biosynthesis, novel saframycins, including Yd-1 and Y3, which possess an amino functional group in the side chain, have been generated. Chemical derivatization of these biosynthetic analogs has led to the development of potent antitumor agents. Notably, N-acyl derivatives such as pivaloyl- and n-caproylsaframycin Y3, and the water-soluble saframycin Yd-1.HCl, have demonstrated significant activity against L1210 mouse leukemia cells[2]. These findings underscore the potential for enhancing therapeutic efficacy through careful manipulation of the side chain's chemical properties.

Quantitative Analysis of Cytotoxicity

| Compound | Cell Line | Activity Metric | Value | Reference |

| Saframycin A | L1210 | Complete Inhibition | 0.02 µg/ml | [This is a placeholder reference as the original could not be cited] |

| This compound | L1210 | Complete Inhibition | 1.0 µg/ml | [This is a placeholder reference as the original could not be cited] |

| Saframycin A | Ehrlich Ascites Carcinoma & P388 Leukemia | Relative Activity | 50-100x > this compound | [This is a placeholder reference as the original could not be cited] |

| Pivaloyl-saframycin Y3 | L1210 | Antitumor Activity | Marked | [2] |

| n-Caproylsaframycin Y3 | L1210 | Antitumor Activity | Marked | [2] |

| Saframycin Yd-1.HCl | L1210 | Antitumor Activity | Marked | [2] |

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The cytotoxic effects of this compound and its analogs are not solely dependent on DNA alkylation. Evidence suggests a multi-faceted mechanism of action that disrupts cellular homeostasis through several interconnected pathways.

DNA Alkylation and Damage

The primary and most well-established mechanism of action for saframycins is their ability to bind and alkylate DNA[3]. This interaction leads to the formation of covalent adducts, which can interfere with DNA replication and transcription, ultimately triggering apoptotic cell death.

Induction of Oxidative Stress

This compound can induce the production of reactive oxygen species (ROS) within the cell, leading to oxidative stress. This is likely a consequence of its quinone structure, which can participate in redox cycling. The resulting ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity. This oxidative stress can also lead to mitochondrial dysfunction.

Disruption of Cellular Metabolism and Protein Degradation

Emerging evidence suggests that saframycins can also disrupt fundamental cellular processes such as glycolysis and protein degradation. By interfering with energy metabolism and the cell's machinery for clearing damaged or unwanted proteins, these compounds can create a state of cellular crisis that culminates in cell death. The precise molecular targets within these pathways are an active area of investigation.

References

The Saframycin Family of Antibiotics: A Technical Guide to Their Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saframycin family of antibiotics, a group of tetrahydroisoquinoline alkaloids produced by various Streptomyces species, has garnered significant interest in the field of oncology for their potent antitumor activities. First isolated in the 1970s, these compounds have demonstrated a remarkable ability to inhibit the growth of a wide range of cancer cells in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the antitumor properties of the Saframycin family, with a focus on their mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate their therapeutic potential.

Mechanism of Action

The primary mechanism of action for the Saframycin family of antibiotics is their ability to interact with DNA, leading to the inhibition of crucial cellular processes like DNA replication and RNA synthesis. This interaction is characterized by the covalent binding of Saframycins to the minor groove of the DNA double helix.

A key structural feature for this activity is the α-cyanoamine or α-carbinolamine group present in many Saframycin analogs. This functional group is believed to be essential for the formation of a reactive iminium ion intermediate, which then alkylates guanine residues in the DNA. This covalent adduction distorts the DNA structure, thereby interfering with the processes of transcription and replication, ultimately leading to cell cycle arrest and apoptosis.

Studies have indicated a degree of sequence selectivity in the DNA binding of Saframycins, with a preference for 5'-GGG or 5'-GGC sequences. This sequence-preferential binding may contribute to the specific gene expression changes observed in cancer cells upon treatment.

Signaling Pathways

While the direct interaction with DNA is the primary mechanism, the antitumor effects of Saframycins are also mediated through the modulation of various cellular signaling pathways. The DNA damage induced by Saframycin adducts triggers a DNA Damage Response (DDR). This can lead to the activation of key tumor suppressor proteins like p53. Activated p53 can then initiate downstream signaling cascades that result in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.

Furthermore, Saframycins have been shown to induce oxidative stress within cancer cells. This increase in reactive oxygen species (ROS) can further damage cellular components, including DNA, and activate stress-related signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The interplay between DNA damage, p53 activation, and oxidative stress signaling ultimately determines the fate of the cancer cell.

Quantitative Data Summary

The antitumor efficacy of the Saframycin family has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data for prominent members of this antibiotic family.

Table 1: In Vitro Cytotoxicity of Saframycin Antibiotics

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Saframycin A | L1210 (Mouse Leukemia) | 0.02 | [1] |

| Saframycin C | L1210 (Mouse Leukemia) | 1.0 | [1] |

Table 2: In Vivo Antitumor Activity of Saframycin A

| Tumor Model | Host | Dosing (mg/kg, route) | Outcome | Reference |

| Ehrlich Ascites Carcinoma | ddY Mice | Not specified | Highly active | [1] |

| P388 Leukemia | ddY Mice | Not specified | Highly active | [1] |

| L1210 Leukemia | ddY Mice | Not specified | Moderately active | [1] |

| B16 Melanoma | C3H/He Mice | Not specified | Moderately active | [1] |

Table 3: Acute Toxicity of Saframycin A

| Host | Route of Administration | LD50 (mg/kg) | Reference |

| ddY Mice | Intraperitoneal (ip) | 4.9 | [1] |

| ddY Mice | Intravenous (iv) | 3.3 | [1] |

| C3H/He Mice | Intraperitoneal (ip) | 10.5 | [1] |

| C3H/He Mice | Intravenous (iv) | 9.7 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the evaluation of Saframycin's antitumor properties.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

Saframycin C: A Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saframycin C, a tetrahydroisoquinoline antibiotic, has demonstrated notable antitumor properties, positioning it as a compound of interest for further therapeutic development. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, preclinical efficacy, and the molecular pathways it influences. While research indicates that its analogue, Saframycin A, is significantly more potent, this compound still presents a viable scaffold for the development of novel anticancer agents. This document synthesizes the available quantitative data, experimental methodologies, and visualizes the compound's known biological interactions to serve as a foundational resource for researchers in oncology and drug discovery.

Introduction

This compound belongs to a family of antibiotics isolated from Streptomyces lavendulae. These compounds are characterized by a complex heterocyclic structure that enables them to interact with DNA. The primary mechanism of action for saframycins involves the inhibition of nucleic acid synthesis, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells. While Saframycin A has been more extensively studied due to its higher potency, understanding the therapeutic potential of this compound is crucial for developing a broader range of saframycin-based cancer therapies.

Preclinical Data

In Vitro Efficacy

Quantitative data on the in vitro activity of this compound is limited. However, a key study has demonstrated its cytostatic effect on murine leukemia L1210 cells.

| Cell Line | Test Compound | Concentration for Complete Inhibition (µg/mL) |

| L1210 | This compound | 1.0[1] |

| L1210 | Saframycin A | 0.02[1] |

Table 1: In Vitro Growth Inhibition of L1210 Cells

In Vivo Efficacy

Pharmacokinetic Profile

Specific pharmacokinetic parameters for this compound, including Cmax, Tmax, and AUC, have not been detailed in the available literature. For context, a study on Saframycin A administered intraperitoneally to mice at a dose of 5 mg/kg showed a blood concentration of 4.6 µg/mL after 30 minutes and 2.8 µg/mL after 1 hour.[1] Further research is required to determine the pharmacokinetic profile of this compound.

Mechanism of Action & Signaling Pathways

The primary mechanism of action of saframycins is the inhibition of DNA and RNA synthesis. While the specific signaling pathways modulated by this compound have not been extensively elucidated, the known effects of DNA-damaging agents and related compounds suggest potential involvement in the apoptosis, DNA damage response, and cell cycle regulation pathways.

Apoptosis Signaling Pathway

DNA damage is a potent trigger for the intrinsic apoptotic pathway. It is plausible that this compound, as a DNA-interacting agent, induces apoptosis through the activation of this cascade. This would involve the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Figure 1: Proposed Apoptosis Induction by this compound.

DNA Damage Response Pathway

By interacting with DNA, this compound likely activates the DNA Damage Response (DDR) pathway. This would involve the activation of sensor proteins like ATM and ATR, leading to the phosphorylation of downstream targets such as H2AX (to form γ-H2AX) and checkpoint kinases, ultimately resulting in cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.

Figure 2: Hypothesized DNA Damage Response to this compound.

Cell Cycle Regulation

As a consequence of DNA damage, this compound is expected to induce cell cycle arrest, likely at the G1/S or G2/M checkpoints. This process is mediated by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. The activation of checkpoint kinases would lead to the inhibition of CDK-cyclin complexes, preventing progression through the cell cycle.

Figure 3: Postulated Effect of this compound on Cell Cycle.

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of this compound, based on standard laboratory practices.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Figure 4: Workflow for MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Figure 5: Workflow for In Vivo Xenograft Study.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a mean volume of approximately 100-200 mm³.

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound at various doses and schedules (e.g., daily intraperitoneal injections).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Analysis: Excise the tumors for weighing and further analysis, such as immunohistochemistry or western blotting, to assess target engagement and pharmacodynamic effects.

Conclusion and Future Directions

This compound demonstrates antitumor activity, albeit at a lower potency than Saframycin A. Its ability to interact with DNA suggests a mechanism of action involving the induction of apoptosis, activation of the DNA damage response, and cell cycle arrest. The lack of detailed quantitative data and specific pathway analysis for this compound highlights a significant gap in the current understanding of this compound.

Future research should focus on:

-

Determining the IC50 values of this compound across a broad panel of cancer cell lines.

-

Conducting in vivo efficacy studies to quantify its antitumor activity and establish a therapeutic window.

-

Elucidating its pharmacokinetic and pharmacodynamic properties.

-

Investigating the specific molecular signaling pathways modulated by this compound through techniques such as western blotting, flow cytometry, and transcriptomic analysis.

A more thorough characterization of this compound will be instrumental in evaluating its potential as a standalone therapeutic agent or as a scaffold for the design of more potent and selective anticancer drugs.

References

In Vitro and In Vivo Studies of Saframycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin C is a member of the tetrahydroisoquinoline class of antibiotics, a group of natural products isolated from Streptomyces lavendulae. Like other saframycins, it possesses antitumor properties. This technical guide provides a comprehensive overview of the available in vitro and in vivo data for this compound, with a focus on its cytotoxic activity and preclinical evaluation. While extensive research has been conducted on Saframycin A, data specifically for this compound is more limited. This guide collates the available information to serve as a resource for researchers in oncology and drug discovery.

Mechanism of Action

The primary mechanism of action for the saframycin family of antibiotics involves the covalent alkylation of DNA. Saframycins, including this compound, can form an electrophilic iminium ion that reacts with the N2 position of guanine bases in the minor groove of the DNA double helix. This interaction leads to the inhibition of DNA and RNA synthesis, ultimately resulting in cytotoxicity. While the general mechanism is understood for the saframycin family, specific studies detailing the molecular interactions and downstream signaling consequences of this compound are not extensively documented.

Recent studies on Saframycin A have suggested that its antiproliferative activity may also involve a protein-drug-DNA interaction, with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) identified as a potential protein target.[1] It is plausible that this compound shares a similar, though likely less potent, mechanism.

References

Saframycin C: Unveiling Molecular Targets Beyond the Double Helix

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin C, a tetrahydroisoquinoline antibiotic renowned for its potent antitumor properties, has long been characterized as a DNA-interactive agent. However, a growing body of evidence suggests that its mechanism of action extends beyond the confines of the genetic code, implicating a broader range of molecular targets within the cell. This technical guide provides a comprehensive exploration of the non-DNA molecular targets of this compound, with a particular focus on its interaction with the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). We delve into the experimental evidence, quantitative data, and detailed methodologies that underpin our current understanding of these alternative interactions. Furthermore, this document outlines the signaling pathways modulated by this compound and the potential therapeutic implications of these non-canonical targets. Through clearly structured data, detailed protocols, and visual diagrams, this guide aims to equip researchers and drug development professionals with the critical information needed to further investigate and exploit the multifaceted pharmacology of this compound.

Introduction

The saframycin family of antibiotics, isolated from Streptomyces lavendulae, has garnered significant interest in the field of oncology due to their potent cytotoxic and antitumor activities. While the ability of these compounds to bind to the minor groove of DNA and inhibit nucleic acid synthesis is well-documented, emerging research indicates a more complex and nuanced mechanism of action. This guide shifts the focus to the non-DNA molecular targets of this compound, presenting a detailed analysis of its interaction with cellular proteins and the subsequent impact on critical signaling pathways. A pivotal discovery in this area has been the identification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a key protein target for the saframycin class of molecules, suggesting a novel mechanism of antiproliferative activity that involves a ternary complex of the drug, DNA, and GAPDH[1][2][3].

This document will provide an in-depth examination of this interaction, alongside a review of other potential non-DNA targets. We will present available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Non-DNA Molecular Targets of this compound

While direct evidence specifically for this compound remains an active area of research, compelling studies on the closely related Saframycin A provide a strong foundation for understanding its non-DNA-binding activities.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The most significant non-DNA target identified for the saframycin family to date is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[1][2][3]. Studies have shown that saframycins can form a ternary complex with DNA and GAPDH, leading to a cascade of events that contribute to its cytotoxic effects[1][2][3].

Mechanism of Interaction:

The proposed mechanism involves the initial binding of this compound to DNA, followed by the recruitment of GAPDH to this drug-DNA adduct[1][2]. This interaction is thought to sequester GAPDH in the nucleus, leading to its depletion from the cytoplasm and interfering with its non-glycolytic functions[1][2]. The nuclear translocation of GAPDH upon treatment with saframycin analogs has been observed through cellular fractionation and confocal microscopy experiments[1].

It is important to note that the formation of this ternary complex does not appear to inhibit the glycolytic activity of GAPDH[1]. This suggests that the cytotoxic effects are not due to a disruption of cellular energy metabolism but rather the interference with other, non-canonical functions of GAPDH, such as its role in apoptosis and transcriptional regulation[4][5].

Quantitative Data:

Currently, specific quantitative data such as IC50 or Ki values for the direct inhibition of GAPDH activity by this compound are not available in the public domain, primarily because the interaction does not directly inhibit its enzymatic function. However, the antiproliferative effects have been quantified. For instance, depletion of cellular GAPDH levels has been shown to confer resistance to saframycin analogs, indicating the importance of this interaction for the drug's cytotoxic activity[1]. In one study, GAPDH-depleted cells were found to be 8-fold more resistant to the growth inhibition by a saframycin analog compared to control cells[1].

| Parameter | Value | Cell Line | Reference |

| Resistance to Saframycin Analog (QADCN) in GAPDH-depleted cells | 8-fold increase | A549 | [1] |

Signaling Pathways Modulated by this compound

The interaction of this compound with non-DNA targets, particularly the sequestration of nuclear GAPDH, has significant implications for cellular signaling pathways, primarily those involved in apoptosis.

Apoptosis Induction

The nuclear translocation of GAPDH is a key event in the induction of apoptosis by saframycins[4]. Nuclear GAPDH has been implicated in the activation of pro-apoptotic pathways[4][5]. The formation of the Saframycin-DNA-GAPDH ternary complex is believed to be a trigger for this process[1][2]. This mode of action suggests that this compound can induce programmed cell death through a mechanism that is distinct from or complementary to the direct DNA damage response.

Figure 1: Proposed signaling pathway for this compound-induced apoptosis via GAPDH interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's non-DNA targets.

DNA-Linked Affinity Purification of Protein Targets

This method is used to identify proteins that bind to a drug-DNA adduct.

Workflow:

Figure 2: Workflow for DNA-linked affinity purification.

Protocol:

-

Preparation of DNA-Drug Adduct:

-

Synthesize or obtain biotinylated, double-stranded DNA oligonucleotides.

-

Incubate the DNA with this compound in an appropriate buffer (e.g., Tris-HCl, pH 7.5) to allow for adduct formation. The reaction may require a reducing agent like dithiothreitol (DTT) if the drug needs activation.

-

Remove unbound drug by ethanol precipitation or size-exclusion chromatography.

-

-

Immobilization of Adduct:

-

Wash streptavidin-agarose beads with a binding buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate the biotinylated DNA-drug adduct with the streptavidin beads to allow for immobilization.

-

-

Protein Pull-Down:

-

Prepare a nuclear or whole-cell lysate from the cells of interest.

-

Incubate the immobilized DNA-drug adduct with the cell lysate to allow for protein binding.

-

Include a control with immobilized DNA that has not been treated with this compound to identify proteins that bind non-specifically to the DNA.

-

-

Washing and Elution:

-

Wash the beads extensively with a wash buffer (e.g., binding buffer with increased salt concentration) to remove non-specifically bound proteins.

-

Elute the bound proteins using a high-salt buffer or a buffer containing a denaturing agent (e.g., SDS-PAGE loading buffer).

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by silver staining or Coomassie blue staining.

-

Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Southwestern Blotting

This technique confirms a direct interaction between a protein and a DNA probe.

Protocol:

-

Protein Separation and Transfer:

-

Separate the protein of interest (e.g., purified GAPDH or cell lysate) by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Renaturation of Proteins:

-

Wash the membrane with a series of buffers containing decreasing concentrations of a denaturing agent (e.g., guanidine hydrochloride) to allow the proteins to refold.

-

-

Probing with Labeled DNA:

-

Prepare a radiolabeled (e.g., with ³²P) double-stranded DNA probe. This can be the same DNA sequence used in the affinity purification, either unmodified or modified with this compound.

-

Incubate the membrane with the labeled DNA probe in a hybridization buffer.

-

-

Washing and Detection:

-

Wash the membrane to remove unbound probe.

-

Detect the bound probe by autoradiography.

-

Cellular Fractionation and Western Blotting for GAPDH Translocation

This method is used to determine the subcellular localization of GAPDH after drug treatment.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cultured cells with this compound or a vehicle control for a specified time.

-

Harvest the cells and wash with ice-cold PBS.

-

-

Subcellular Fractionation:

-

Resuspend the cell pellet in a hypotonic buffer to swell the cells.

-

Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Separate the cytoplasmic and nuclear fractions by differential centrifugation. A low-speed centrifugation will pellet the nuclei, leaving the cytoplasm in the supernatant.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of the cytoplasmic and nuclear fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for GAPDH.

-

Use antibodies against marker proteins for the cytoplasm (e.g., tubulin) and nucleus (e.g., lamin B1 or histone H3) to verify the purity of the fractions.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Other Potential Non-DNA Targets

While GAPDH is the most well-characterized non-DNA target, the chemical structure of this compound suggests the potential for interactions with other cellular macromolecules. Further research is warranted to explore these possibilities.

-

Histone Acetyltransferases (HATs) and Deacetylases (HDACs): The complex ring structure of saframycins could potentially interact with the active sites of enzymes involved in post-translational modifications of histones.

-

Protein Kinases: Many small molecule inhibitors target the ATP-binding pocket of protein kinases. The heterocyclic nature of this compound could allow for such interactions.

Conclusion and Future Directions

The identification of GAPDH as a molecular target for the saframycin class of antibiotics has opened new avenues for understanding their potent antiproliferative effects. The formation of a ternary complex involving the drug, DNA, and GAPDH, leading to the nuclear translocation of GAPDH and induction of apoptosis, represents a paradigm shift from the traditional view of saframycins as simple DNA-damaging agents.

While the primary evidence for this mechanism comes from studies on Saframycin A, the structural similarity within the saframycin family strongly suggests that this compound likely shares this mode of action. However, direct experimental verification and quantitative characterization of the this compound-GAPDH interaction are crucial next steps.

Future research should focus on:

-

Directly demonstrating the interaction between this compound and GAPDH using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

Quantifying the binding affinity and kinetics of this interaction.

-

Conducting proteomic studies to identify other potential protein targets of this compound.

-

Investigating the effects of this compound on the activity of other enzymes , such as histone acetyltransferases and protein kinases.

A deeper understanding of the full spectrum of molecular targets of this compound will not only provide a more complete picture of its mechanism of action but also pave the way for the rational design of more potent and selective anticancer agents. This in-depth technical guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Identification of GAPDH as a protein target of the saframycin antiproliferative agents. | Semantic Scholar [semanticscholar.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. GAPDH, a novel regulator of the pro-apoptotic mitochondrial membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Saframycin C Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin C, a member of the tetrahydroisoquinoline class of antibiotics, has garnered significant interest in the field of oncology due to its potent antitumor properties. This technical guide provides an in-depth exploration of the biological activity of this compound and its derivatives. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows, this document aims to serve as a comprehensive resource for professionals engaged in cancer research and drug development. The structure-activity relationships (SAR) of these compounds are complex, with minor structural modifications often leading to substantial changes in cytotoxicity and target specificity. Understanding these nuances is paramount for the rational design of novel, highly effective anticancer agents.

Core Mechanism of Action

The primary mechanism of action for this compound and its analogs is the covalent binding to DNA, which ultimately inhibits DNA replication and transcription, leading to apoptosis. This interaction is sequence-selective, with a preference for GC-rich regions. The molecule intercalates into the minor groove of the DNA double helix, and a key chemical transformation enables the alkylation of guanine residues. This process is initiated by the reduction of the quinone moiety of the saframycin molecule, which then facilitates the formation of an iminium ion. This electrophilic intermediate is highly reactive and forms a covalent bond with the N2 position of guanine.

Caption: Mechanism of Saframycin-induced DNA damage.

Structure-Activity Relationships

The biological activity of saframycin derivatives is highly dependent on their chemical structure. Key structural features that influence cytotoxicity have been identified through extensive research.

A critical element for potent cytotoxic activity is the presence of an α-cyanoamine or α-carbinolamine group. Derivatives lacking these functionalities exhibit significantly reduced activity. Furthermore, the substitution pattern on the saframycin core plays a crucial role. Bulky substituents at the C-14 position on the basic skeleton or at the C-25 position on the side chain generally lead to a decrease in cytotoxic potency[1].

Conversely, specific modifications have been shown to enhance antitumor activity. For instance, the presence of a tetrahydro-β-carboline moiety in the left-half of hexacyclic saframycin-ecteinascidin analogs results in more potent cytotoxicity. Certain side chains have been identified as particularly effective in increasing potency, including the 4-methoxybenzamide, 2-pyridine amide, (2E)-3-(3-thifluoromethyl-phenyl)acrylic amide, and 2-furan amide groups. One of the most potent analogs, compound 7d with a 2-furan amide side chain, exhibited an average IC50 value of 6.06 nM across a panel of cancer cell lines[2].

Semisynthetic derivatives have also shown promise. Saframycin Yd-1 and Y3, which possess an amino functional group in the side chain, and their N-acyl derivatives, have demonstrated marked antitumor activity against L1210 mouse leukemia cells[3]. Notably, the water-soluble salt, saframycin Yd-1.HCl, showed the greatest prolongation of survival time in mouse models of B16-F10 melanoma[3].

Caption: Key structure-activity relationships of Saframycin derivatives.

Quantitative Biological Activity Data

The following tables summarize the in vitro cytotoxic activities of various this compound derivatives against a range of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented in nanomolar (nM) where available.

Table 1: Cytotoxicity of Hexacyclic Saframycin-Ecteinascidin Analogs

| Compound | Side Chain | HCT-116 IC50 (nM) | HepG2 IC50 (nM) | BGC-823 IC50 (nM) | A2780 IC50 (nM) |

| 20 | 4-methoxybenzamide | - | 1.32 | - | - |

| 29 | 2-pyridine amide | - | - | - | 1.73 |

| 30 | (2E)-3-(3-thifluoromethyl-phenyl)acrylic amide | - | - | - | 7 |

Data extracted from a study on novel hexacyclic analogs, highlighting potent and selective activity[4].

Table 2: Cytotoxicity of (-)-Saframycin A Analogues

| Compound | Side Chain | Average IC50 (nM) across multiple cell lines* |

| 7d | 2-furan amide | 6.06 |